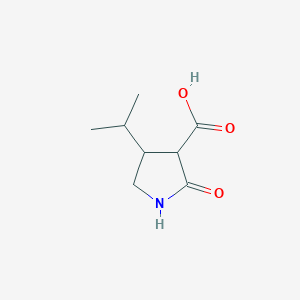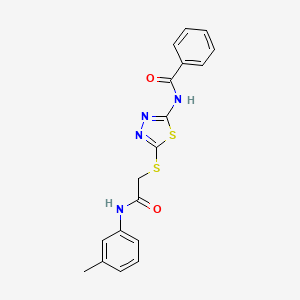![molecular formula C22H27N5O2S B2458716 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 896311-38-9](/img/structure/B2458716.png)
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N5O2S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
A variety of 1,2,4-triazole derivatives, including compounds structurally similar to 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide, have been synthesized and characterized, highlighting the significance of 1,2,4-triazole ring systems in pharmaceutical research. These compounds are recognized for their broad pharmaceutical activities, including antimicrobial and antitumor effects, thanks to their versatile biological properties (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of triazole derivatives, analogous to the compound , have been thoroughly investigated. These studies have shown that such derivatives can serve as effective agents against a range of microbial pathogens and cancer cell lines, suggesting a promising avenue for the development of new therapeutic agents. Notably, some synthesized derivatives demonstrated significant inhibitory effects on various cell lines, comparing favorably with established treatments like doxorubicin, underlining the potential of 1,2,4-triazole-based compounds in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).
Insecticidal Applications
Research into the insecticidal properties of novel heterocycles incorporating a thiadiazole moiety, similar in structure to the compound under discussion, has been conducted. These studies revealed that certain synthesized compounds exhibit significant insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. This opens up potential applications in agricultural pest management, highlighting the versatile utility of triazole derivatives in both pharmaceutical and agricultural sectors (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antioxidant Properties
The antioxidant activity of compounds structurally related to 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has been evaluated, demonstrating significant potential. These studies contribute to the understanding of how triazole derivatives can be utilized in combating oxidative stress, a key factor in various chronic diseases (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
PI3K Inhibition for Cancer Therapy
Modifications of triazole-containing compounds, akin to the chemical in focus, have shown remarkable anticancer effects, primarily through the inhibition of PI3Ks, a critical pathway in cancer progression. These findings underscore the potential of such compounds in developing more effective cancer therapies with reduced toxicity (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Mechanism of Action
Target of Action
The compound’s primary targets appear to be the Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway .
Mode of Action
The compound interacts with its targets, DHFR and Enoyl ACP Reductase, leading to their inhibition . This interaction likely involves the formation of binding interactions with the active sites of these enzymes . The inhibition of these enzymes disrupts their respective biochemical pathways, leading to the observed biological effects .
Biochemical Pathways
The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, affecting nucleic acid synthesis. The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway . These disruptions can lead to a variety of downstream effects, including the suppression of cell growth .
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects are likely a result of the compound’s inhibition of DHFR and Enoyl ACP Reductase, disrupting nucleic acid and fatty acid synthesis respectively .
properties
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-2-29-19-12-10-18(11-13-19)23-20(28)16-30-22-25-24-21(17-8-4-3-5-9-17)27(22)26-14-6-7-15-26/h6-7,10-15,17H,2-5,8-9,16H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLGWTSNRXWJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

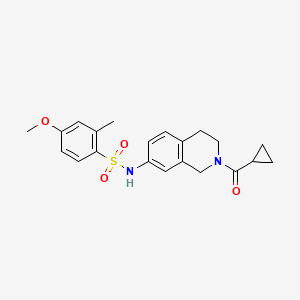
![N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2458638.png)
![N'-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2458639.png)
![7-(4-Ethoxyphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2458640.png)
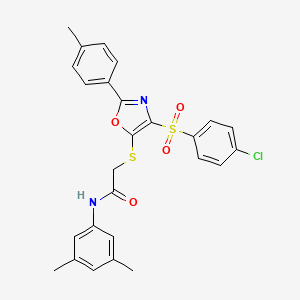
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)
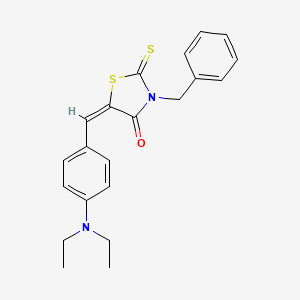


![(E)-2-(4-chlorobenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2458650.png)
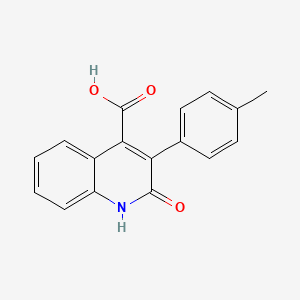
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2458652.png)
